4,5-Dioxopentanoic acid 4,5-Dioxopentanoic acid 4,5-dioxopentanoic acid is a dioxo monocarboxylic acid consisting of a valeric acid core with the two oxo groups at the 4- and 5-positions. It derives from a valeric acid. It is a conjugate acid of a 4,5-dioxopentanoate.
Gamma-delta-Dioxovaleric acid, also known as 4-oxoglutarate semialdehyde or 4, 5-dioxopentanoate, belongs to the class of organic compounds known as gamma-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom. Gamma-delta-Dioxovaleric acid is soluble (in water) and a weakly acidic compound (based on its pKa). Gamma-delta-Dioxovaleric acid can be biosynthesized from valeric acid.
Brand Name: Vulcanchem
CAS No.: 5976-90-9
VCID: VC1573455
InChI: InChI=1S/C5H6O4/c6-3-4(7)1-2-5(8)9/h3H,1-2H2,(H,8,9)
SMILES: C(CC(=O)O)C(=O)C=O
Molecular Formula: C5H6O4
Molecular Weight: 130.1 g/mol

4,5-Dioxopentanoic acid

CAS No.: 5976-90-9

Cat. No.: VC1573455

Molecular Formula: C5H6O4

Molecular Weight: 130.1 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dioxopentanoic acid - 5976-90-9

Specification

CAS No. 5976-90-9
Molecular Formula C5H6O4
Molecular Weight 130.1 g/mol
IUPAC Name 4,5-dioxopentanoic acid
Standard InChI InChI=1S/C5H6O4/c6-3-4(7)1-2-5(8)9/h3H,1-2H2,(H,8,9)
Standard InChI Key YHUFRVYVNKGICT-UHFFFAOYSA-N
SMILES C(CC(=O)O)C(=O)C=O
Canonical SMILES C(CC(=O)O)C(=O)C=O

Introduction

Chemical Structure and Fundamental Properties

4,5-Dioxopentanoic acid is a dioxo monocarboxylic acid consisting of a valeric acid core with two oxo groups positioned at the 4- and 5-positions . The compound has a molecular formula of C5H6O4 and a molecular weight of 130.10 g/mol . Structurally, it contains a carboxylic acid group at one end, connected to a carbon chain that features both ketone and aldehyde functional groups.

The physical state of 4,5-dioxopentanoic acid is solid at standard conditions . Its chemical structure can be represented using various identifiers as shown in Table 1.

Table 1: Chemical Identifiers of 4,5-Dioxopentanoic Acid

Identifier TypeValue
CAS Number5976-90-9
IUPAC Name4,5-dioxopentanoic acid
InChIInChI=1S/C5H6O4/c6-3-4(7)1-2-5(8)9/h3H,1-2H2,(H,8,9)
InChI KeyYHUFRVYVNKGICT-UHFFFAOYSA-N
SMILESC(CC(=O)O)C(=O)C=O
ChEBI IDCHEBI:17204
KEGG IDC02800

Nomenclature and Classification

4,5-Dioxopentanoic acid is known by several synonyms in scientific literature:

  • 4,5-Dioxovaleric acid

  • Gamma-delta-Dioxovaleric acid

  • 4-Oxoglutarate semialdehyde

The compound belongs to the class of organic compounds known as gamma-keto acids and derivatives . These are characterized by the presence of an aldehyde substituted with a keto group on the C4 carbon atom . It is also classified as a primary metabolite, suggesting its involvement in an organism's growth, development, or reproduction .

Chemical Relationships and Structural Characteristics

4,5-Dioxopentanoic acid is functionally related to valeric acid, featuring the same carbon backbone but with additional oxo groups . It serves as a conjugate acid of 4,5-dioxopentanoate, which is the major species at pH 7.3 . The compound exhibits interesting chemical behavior due to its multiple functional groups, which include:

  • A carboxylic acid group (-COOH) at position 1

  • A ketone group (C=O) at position 4

  • An aldehyde group (-CHO) at position 5

This combination of functional groups makes 4,5-dioxopentanoic acid a potentially versatile compound in organic synthesis and biochemical processes.

Synthesis and Production Methods

Potential synthetic approaches may include:

  • Oxidation of appropriate precursors to introduce the carbonyl groups

  • Modification of existing dicarbonyl compounds

  • Transformation of glutaric acid derivatives

Analytical Methods and Detection

Standard analytical techniques applicable to organic acids and carbonyl compounds can be used to analyze 4,5-dioxopentanoic acid:

  • High-performance liquid chromatography (HPLC)

  • Gas chromatography-mass spectrometry (GC-MS)

  • Fourier-transform mass spectrometry

  • Nuclear magnetic resonance (NMR) spectroscopy

Comparative Analysis with Related Compounds

Table 2: Comparison of 4,5-Dioxopentanoic Acid with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
4,5-Dioxopentanoic acidC5H6O4130.10 Base structure
4-Oxopentanoic acid (Levulinic acid)C5H8O3116.12 Lacks the 5-position aldehyde group
5-Chloro-4-oxopentanoic acidC5H7ClO3150.56 Contains chlorine at position 5 instead of an oxo group
4-Formyl-5-oxopentanoic acidC6H8O4144.12 Contains a formyl group at position 4
(R)-4,5-Diamino-5-oxopentanoic acidC5H10N2O3146.14 Contains amino groups instead of oxo groups

Physical and Chemical Properties

Table 3: Physical and Chemical Properties of 4,5-Dioxopentanoic Acid

PropertyValue
Physical StateSolid
Molecular Weight130.10 g/mol
LogP0.02081323133333319 (calculated)
pKa (strongest acidic)3.8258623112012122 (predicted)
Polar Surface Area71.44
Rotatable Bond Count4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Solubility5.87e+01 g/l (predicted)

Research Limitations and Future Directions

Based on the available literature, 4,5-dioxopentanoic acid appears to be relatively understudied . This presents several opportunities for future research:

  • Development of efficient and scalable synthesis methods

  • Investigation of its potential role in metabolic pathways

  • Exploration of its reactivity and potential applications in organic synthesis

  • Assessment of potential biological activities and pharmacological properties

  • Development of specific analytical methods for its detection in biological samples

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